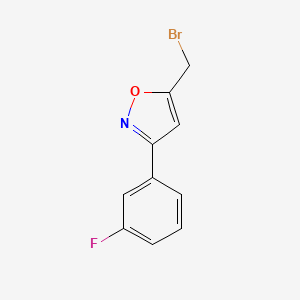

5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole

Description

5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole is a brominated isoxazole derivative characterized by a 1,2-oxazole core substituted with a bromomethyl group at position 5 and a 3-fluorophenyl group at position 3. The fluorine atom on the aryl ring introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The bromomethyl group serves as a reactive site for nucleophilic substitution, making this compound a valuable intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

5-(bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZOJKDQSYNFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-(3-fluorophenyl)-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(azidomethyl)-3-(3-fluorophenyl)-1,2-oxazole, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

FAAH Inhibition

One of the most significant applications of 5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole is its role as a selective inhibitor of FAAH. This enzyme is responsible for the degradation of endocannabinoids, which play a crucial role in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of endogenous fatty acid amides such as anandamide, which may have therapeutic effects in conditions like osteoarthritis, rheumatoid arthritis, and fibromyalgia .

Therapeutic Applications

The compound has been investigated for its potential use in treating various conditions, including:

- Neurological Disorders : It may help manage symptoms associated with Alzheimer's disease, Parkinson's disease, and multiple sclerosis by modulating endocannabinoid levels .

- Pain Management : As a FAAH inhibitor, it shows promise in treating both inflammatory and non-inflammatory pain syndromes .

- Metabolic Disorders : The compound could be beneficial in managing obesity and insulin resistance syndromes by altering endocannabinoid signaling pathways .

Neuroprotection

Recent studies have highlighted the neuroprotective properties of oxazole derivatives, including this compound. Research indicates that these compounds can exhibit GABA-mimetic activity, leading to sedative and anticonvulsant effects. This makes them potential candidates for developing therapies aimed at neuroprotection against ischemic damage and neurodegenerative diseases .

Table 1: Neuroprotective Activity of Oxazole Derivatives

| Compound | Neuroprotective Efficacy (%) | Reference |

|---|---|---|

| This compound | TBD | |

| Other derivatives | Various (dependent on structure) |

Cancer Research

The compound's structural analogs have been studied for their antitumor properties. Research indicates that modifications in the oxazole ring can significantly affect antiproliferative activity against various cancer cell lines. For instance, substituting different groups on the phenyl ring has been shown to enhance or reduce cytotoxic effects .

Table 2: Antiproliferative Activity of Oxazole Analogues

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | Various |

| Methoxy-substituted derivatives | 10 - 30 | HT-29, A549 |

| Control (untreated) | >100 | PBL |

Case Study 1: FAAH Inhibition and Pain Management

A study demonstrated that compounds similar to this compound effectively reduced pain in animal models by increasing anandamide levels without significant side effects typically associated with traditional pain medications .

Case Study 2: Neuroprotective Effects

In vitro studies showed that derivatives of the oxazole compound protected neurons from oxidative stress-induced damage. These findings support further investigation into their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: C${10}$H${7}$BrFNO

- Molecular Weight : 256.07 g/mol

- Functional Groups : Bromomethyl (C-Br), fluorophenyl (C-F), and isoxazole heterocycle (N-O).

Isoxazoles are widely used in medicinal chemistry due to their bioisosteric properties and versatility in drug design . The bromomethyl substituent enhances reactivity in cross-coupling and alkylation reactions, while the fluorophenyl group may improve metabolic stability in bioactive molecules .

Comparison with Similar Compounds

Variations in Aryl Substituents

The electronic and steric properties of aryl substituents significantly impact reactivity and applications.

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO$_2$, -F): Increase electrophilicity, favoring nucleophilic aromatic substitution. The nitro derivative (283.08 g/mol) is more reactive than the fluoro analog .

- Electron-Donating Groups (e.g., -OCH$3$, -CH$3$): Enhance stability and solubility. The methoxy derivative (265.31 g/mol) is used in optoelectronic materials due to planar aromatic systems .

Heterocyclic Core Modifications

Replacing the isoxazole core with other heterocycles alters stability and biological activity.

Key Observations :

- 1,2,4-Oxadiazoles : Exhibit higher thermal stability due to additional nitrogen, making them suitable for high-temperature applications .

- Hydroxyl-Substituted Isoxazoles : The -OH group in 5-(3-bromophenyl)-1,2-oxazol-3-ol (240.06 g/mol) increases polarity, improving water solubility for biological applications .

Substituent Position and Size

Larger aromatic systems or bulky substituents influence steric effects and molecular interactions.

Biological Activity

5-(Bromomethyl)-3-(3-fluorophenyl)-1,2-oxazole is a compound belonging to the oxazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a bromomethyl group and a fluorophenyl moiety, which contribute to its reactivity and biological interactions. The presence of these substituents can influence the compound's solubility, stability, and interaction with biological targets.

The biological activity of oxazoles often involves interactions with various biological targets. For this compound, the following mechanisms have been identified:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.

- Free Radical Formation : Oxazoles can participate in free radical reactions, which may lead to oxidative stress in cells and influence cell signaling pathways.

- Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives can inhibit specific enzymes involved in critical biochemical pathways .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that derivatives with similar scaffolds can inhibit cancer cell proliferation at low concentrations (IC50 values ranging from 0.5 to 73.2 nM) across various cancer cell lines .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | HT-29 | 0.5 |

| 4b | A549 | 10 |

| 4c | MCF7 | 20 |

- Selectivity for Cancer Cells : Compounds have shown low toxicity towards normal human cells (IC50 > 10 μM), indicating a favorable therapeutic index .

Antimicrobial Activity

Oxazoles have also been investigated for their antimicrobial properties. They exhibit activity against various pathogens:

- Inhibition of Bacterial Growth : Some oxazole derivatives are reported to have minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria lower than traditional antibiotics .

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pyogenes | 0.06 |

Study on Anticancer Properties

A study evaluated the anticancer effects of several oxazole derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly reduce tumor growth in xenograft models while maintaining low toxicity in normal tissues .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of oxazole derivatives against Mycobacterium tuberculosis (M. tb). The study revealed that certain derivatives exhibited potent activity against both replicating and non-replicating forms of M. tb, suggesting their potential use in treating tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.